methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules.
Preparation Methods
The synthesis of methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the chlorophenyl and dimethoxybenzenesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The presence of the chlorophenyl and dimethoxybenzenesulfonyl groups can enhance binding affinity and specificity, resulting in potent biological effects.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with varying substituents. For example:
Methyl 3-(4-chlorophenyl)propanoate: Shares the chlorophenyl group but lacks the tetrahydropyrimidine core.
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethoxybenzenesulfonyl)piperazine: Contains similar functional groups but has a piperazine ring instead of a tetrahydropyrimidine core.
The uniqueness of methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups and the tetrahydropyrimidine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-16-8-7-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-5-4-6-13(22)9-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXVKBKQSUPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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